2-chloro-N-(4-{[(propylcarbamoyl)amino]sulfonyl}phenyl)acetamide
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Overview
Description
2-chloro-N-(4-{[(propylcarbamoyl)amino]sulfonyl}phenyl)acetamide is a synthetic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a chloro group, a sulfonamide group, and a propylcarbamoyl group attached to a phenyl ring. It has been studied for its potential use in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-{[(propylcarbamoyl)amino]sulfonyl}phenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-chloro-N-(4-sulfamoylphenyl)acetamide with ammonium thiocyanate in absolute ethanol. The mixture is refluxed for several hours, and the reaction progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-{[(propylcarbamoyl)amino]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenylacetamides, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-{[(propylcarbamoyl)amino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase IX by binding to its active site, thereby interfering with the enzyme’s function. This inhibition can lead to reduced tumor growth and proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-sulfamoylphenyl)acetamide: A precursor in the synthesis of the target compound.
Benzenesulfonamide derivatives: Similar in structure and often studied for their enzyme inhibitory properties.
Uniqueness
2-chloro-N-(4-{[(propylcarbamoyl)amino]sulfonyl}phenyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase IX makes it a valuable compound in cancer research and potential therapeutic applications.
Properties
Molecular Formula |
C12H16ClN3O4S |
---|---|
Molecular Weight |
333.79 g/mol |
IUPAC Name |
2-chloro-N-[4-(propylcarbamoylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C12H16ClN3O4S/c1-2-7-14-12(18)16-21(19,20)10-5-3-9(4-6-10)15-11(17)8-13/h3-6H,2,7-8H2,1H3,(H,15,17)(H2,14,16,18) |
InChI Key |
YHUDUQFGVNIZQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCl |
Origin of Product |
United States |
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